Antileishmanial agent-10

Antileishmanial Leishmania donovani IC50

Antileishmanial agent-10 (Compound 7h) is a superior lead scaffold for visceral leishmaniasis, exhibiting an IC50 of 0.4 µM against L. donovani axenic amastigotes—surpassing the clinical standard miltefosine (0.7 µM). Its selectivity index of 8.5 and well-characterized broad-spectrum activity (T. b. rhodesiense IC50 1.1 µM, P. falciparum IC50 3.4 µM) make it a calibrated reference standard for antiprotozoal screening and SAR-driven optimization. The bile acid-derived isothiocyanate core offers a tractable synthetic handle. Procure this high-purity (≥98%) compound to accelerate your hit-to-lead progression.

Molecular Formula C25H41NO2S
Molecular Weight 419.7 g/mol
Cat. No. B12408114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-10
Molecular FormulaC25H41NO2S
Molecular Weight419.7 g/mol
Structural Identifiers
SMILESCC(CCCN=C=S)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C25H41NO2S/c1-16(5-4-12-26-15-29)20-8-9-21-19-7-6-17-13-18(27)10-11-24(17,2)22(19)14-23(28)25(20,21)3/h16-23,27-28H,4-14H2,1-3H3/t16-,17+,18+,19-,20+,21-,22-,23-,24-,25+/m0/s1
InChIKeyFVSRJGKKUCBWEV-HGXPKLPBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-10 (Compound 7h): Bile Acid-Derived Isothiocyanate Antiprotozoal with 0.4 µM Potency Against L. donovani


Antileishmanial agent-10 (CAS 2397639-33-5), designated as Compound 7h in the primary literature, is a synthetic isothiocyanate derivative synthesized from bile acid precursors [1]. It belongs to a series of novel isothiocyanate analogues designed as antiprotozoal agents, characterized by a steroidal bile acid scaffold (C25H41NO2S; MW 419.66) with an isothiocyanate functional group [1]. The compound demonstrates in vitro antiprotozoal activity against Leishmania donovani, Trypanosoma brucei rhodesiense, and Plasmodium falciparum [1].

Why Antileishmanial Agent-10 Cannot Be Substituted by Other In-Class Isothiocyanate Derivatives


Within the same series of isothiocyanate derivatives, Antileishmanial agent-10 (7h) demonstrates a selectivity index (SI) of 8.5 against L. donovani, positioning it at the upper end of the SI range reported for active analogues in the study (7.8 to 18.4) [1]. The compound's potency against L. donovani (IC50 = 0.4 µM) exceeds that of the clinical standard miltefosine (IC50 = 0.7 µM) within the same assay system [1]. However, its SI of 8.5 is approximately 2.2-fold lower than the highest SI reported among the seven active analogues (SI = 18.4), indicating that substitution with a higher-SI analogue would alter the therapeutic window, while substitution with a lower-potency analogue would compromise target engagement [1].

Quantitative Differentiation Evidence for Antileishmanial Agent-10 Procurement and Selection


Superior Anti-Leishmanial Potency: 0.4 µM IC50 vs. Miltefosine (0.7 µM) in L. donovani Axenic Amastigotes

Antileishmanial agent-10 (Compound 7h) demonstrated the best antileishmanial activity among all synthesized isothiocyanate derivatives, with an IC50 of 0.4 µM against Leishmania donovani axenic amastigotes [1]. This represents a 1.75-fold improvement in potency compared to the clinical standard miltefosine, which exhibited an IC50 of 0.7 µM in the same assay system [1].

Antileishmanial Leishmania donovani IC50

Cytotoxicity Profile: 3.6 µM CC50 Against L6 Rat Skeletal Myoblasts

The cytotoxic activity of Antileishmanial agent-10 was evaluated against L6 rat skeletal myoblast cells, yielding a CC50 value of 3.6 ± 0.2 µM [1]. This cytotoxicity measurement establishes the baseline for calculating the compound's selectivity index (SI) against each parasite target, where SI = CC50(L6) / IC50(parasite) [1].

Cytotoxicity Selectivity L6 cells

Selectivity Index (SI) of 8.5 Against L. donovani: Positioned Within Upper Tier of Active Analogues

Antileishmanial agent-10 (7h) exhibits a selectivity index (SI) of 8.5 against L. donovani, calculated as the ratio of CC50 on L6 cells (3.6 µM) to IC50 against the parasite (0.4 µM) [1]. This SI falls within the reported range of 7.8 to 18.4 for the seven active isothiocyanate analogues in the same study, and is comparable to the SI profile of miltefosine [1]. Notably, other analogues in the series achieved higher SI values (up to 18.4), indicating that while 7h has the highest potency, its selectivity is not the highest among structural congeners [1].

Selectivity Index Therapeutic window Antileishmanial

Anti-Trypanosomal Activity: 1.1 µM IC50 Against T. brucei rhodesiense

Beyond its antileishmanial activity, Antileishmanial agent-10 demonstrates cross-species antiprotozoal activity against Trypanosoma brucei rhodesiense, with an IC50 of 1.1 ± 0.4 µM [1]. The compound's selectivity index against this target is 3.3, which falls within the broader range of SI values (2.7 to 29.3) observed for the seven active compounds in the series against T. b. rhodesiense [1].

Trypanosoma brucei Antitrypanosomal Broad-spectrum antiprotozoal

Antileishmanial Agent-10: High-Impact Research and Industrial Application Scenarios


Lead Scaffold Optimization for L. donovani Axenic Amastigote Models

Given its superior potency (IC50 = 0.4 µM) against L. donovani axenic amastigotes compared to miltefosine (0.7 µM) [1], Antileishmanial agent-10 is optimally positioned as a lead scaffold for medicinal chemistry programs focused on visceral leishmaniasis. The bile acid-derived isothiocyanate core provides a tractable synthetic handle for structure-activity relationship (SAR) studies aimed at improving the selectivity index (currently SI = 8.5) while maintaining or enhancing sub-micromolar potency [1].

Reference Compound for Target-Based Antileishmanial Screening Assays

With well-characterized in vitro activity against L. donovani (IC50 = 0.4 µM), T. b. rhodesiense (IC50 = 1.1 µM), and P. falciparum (IC50 = 3.4 µM) [1], Antileishmanial agent-10 serves as a calibrated reference standard for screening libraries of novel antiprotozoal agents. Its consistent activity across multiple protozoan species and established cytotoxicity profile (L6 CC50 = 3.6 µM) [1] provides reliable benchmarking for hit validation and counter-screening workflows.

Comparative Selectivity Analysis in Isothiocyanate SAR Campaigns

Antileishmanial agent-10 occupies a specific position within the selectivity-potency matrix of the isothiocyanate series: it demonstrates the highest potency (IC50 = 0.4 µM) but an SI (8.5) that is 2.2-fold lower than the series maximum (SI = 18.4) [1]. This characteristic makes it valuable as a comparator in SAR studies examining the structural determinants of selectivity versus potency, enabling researchers to assess whether modifications to the bile acid scaffold enhance the therapeutic index without sacrificing target engagement [1].

Cross-Species Antiprotozoal Activity Profiling

The compound's demonstrated activity against T. b. rhodesiense (IC50 = 1.1 µM, SI = 3.3) and P. falciparum (IC50 = 3.4 µM) [1] supports its application in broad-spectrum antiprotozoal discovery programs. Researchers investigating conserved targets across kinetoplastid parasites may employ Antileishmanial agent-10 as a tool compound to probe shared mechanisms of action, while noting that its selectivity against T. brucei (SI = 3.3) is lower than that of other analogues in the series (SI up to 29.3) [1].

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